molecular formula C18H11Cl2NO4 B1676107 (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid CAS No. 161230-88-2

(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid

Cat. No. B1676107
M. Wt: 376.2 g/mol
InChI Key: LPWVUDLZUVBQGP-DHZHZOJOSA-N
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Description

MDL-105519 is a high affinity NMDA glutamate receptor antagonist at the glycine site. MDL 105,519 prevented harmaline-stimulated increases in cerebellar cyclic GMP content, providing biochemical evidence of NMDA receptor antagonism in vivo. This antagonism was associated with anticonvulsant activity in genetically based, chemically induced, and electrically mediated seizure models.

Scientific Research Applications

NMDA Receptor Antagonism

(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, identified as a potent and selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor, has been used in the study of neuropharmacology. Guided by 3D comparative molecular field analysis (CoMFA), a series of aryl diacid analogues were synthesized to optimize in vivo potency, duration of action, and binding activity, leading to the development of new potent selective glycine-site NMDA receptor antagonists (Baron et al., 2005).

CysLT1 Selective Antagonists

Indole derivatives, including a compound structurally similar to (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, have been identified as novel and highly potent and selective CysLT1 antagonists. These compounds exhibit significant potential in the development of treatments for conditions mediated by the CysLT1 receptor (Chen et al., 2016).

Allosteric Inhibition of Fructose-1,6-bisphosphatase

Another significant application of a compound closely related to (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid is its role as an allosteric inhibitor of fructose-1,6-bisphosphatase. This compound binds at the AMP regulatory site of the enzyme, showing potential for new approaches in drug design targeting this enzyme (Wright et al., 2003).

Indole Derivative Oligomerization

The oligomerization of indole derivatives, including those structurally similar to (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been explored. These studies have led to the synthesis of novel compounds with potential applications in medicinal chemistry, showcasing the versatility of indole derivatives in chemical synthesis (Mutulis et al., 2008).

Antimicrobial Activities

Indole-2-carboxylic acid derivatives have been synthesized and tested for their antimicrobial activities against various bacterial and fungal strains. These compounds show significant antibacterial and moderate antifungal activities, indicating their potential in developing new antimicrobial agents (Raju et al., 2015).

properties

IUPAC Name

3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWVUDLZUVBQGP-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017669
Record name 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid

CAS RN

161230-88-2
Record name 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDL-105519
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP86UX2L28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 2
(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 3
(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 4
(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 5
(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 6
(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid

Citations

For This Compound
2
Citations
BM Baron, RJ Cregge, RA Farr… - Journal of medicinal …, 2005 - ACS Publications
(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, 1, is a potent and selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor. Using …
Number of citations: 39 pubs.acs.org
S Bhavani, MA Ashfaq, D Rambabu, MVB Rao… - Arabian Journal of …, 2019 - Elsevier
The Pd/C–PPh 3 catalyst system facilitated the C–C bond forming reaction between 3-iodo-1-methyl-1H-indole and various terminal alkenes under ultrasound irradiation. The present …
Number of citations: 7 www.sciencedirect.com

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